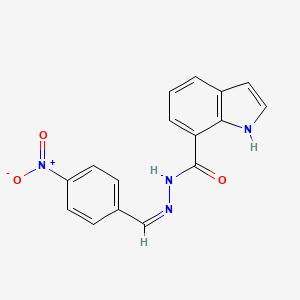
N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide
Vue d'ensemble
Description
N-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide, also known as NBIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBIC is a yellow crystalline powder that is synthesized through a multi-step process, and its unique properties make it a promising candidate for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide is not fully understood, but it is believed to work through the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been shown to reduce inflammation and to inhibit the growth of certain bacteria and fungi. Additionally, N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide is its versatility. It can be used in a wide range of biochemical and physiological studies, making it a valuable tool for researchers. Additionally, N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide is its potential toxicity. It is important for researchers to exercise caution when working with N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for research involving N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide for cancer treatment, as well as its potential side effects. Additionally, N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide in these applications. Finally, N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the optimal dosage and administration of N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide for these applications.
Applications De Recherche Scientifique
N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-tumor activity, making it a potential candidate for cancer treatment. N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of certain bacteria and fungi. Additionally, N'-(4-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-16(14-3-1-2-12-8-9-17-15(12)14)19-18-10-11-4-6-13(7-5-11)20(22)23/h1-10,17H,(H,19,21)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCVLMLSRSMKIY-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-])NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)
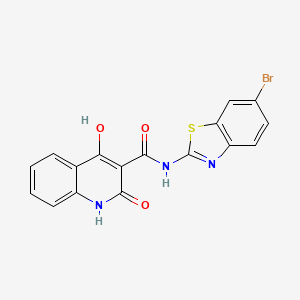

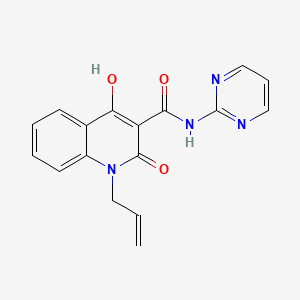
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831829.png)
![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)

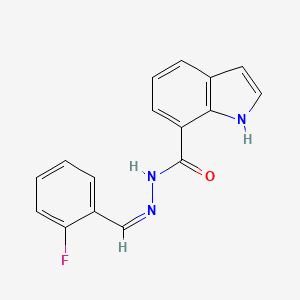

![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)
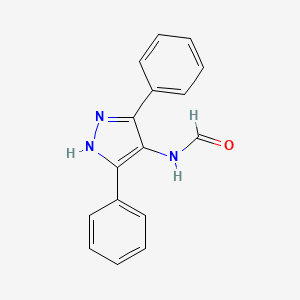
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)